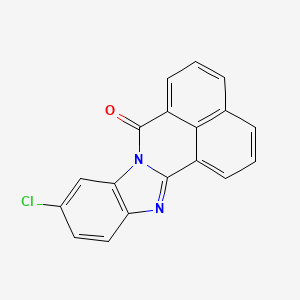
10-Cl-BBQ
Übersicht
Beschreibung
10-Cl-BBQ, also known as 10-Chloro-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one, is an orally bioavailable, non-toxic benzimidazoisoquinoline derivative . It acts as an aryl hydrocarbon receptor (AhR) agonist via directly binding to AhR . It has been shown to increase CD4+ T-cells that co-express CD25, CTLA-4, and ICOS, as well as several other genes associated with regulatory T cell (Treg) function .
Molecular Structure Analysis
The empirical formula of 10-Cl-BBQ is C18H9ClN2O . It has a molecular weight of 304.73 .Physical And Chemical Properties Analysis
10-Cl-BBQ is a white to beige powder . It is soluble in DMSO at 0.5 mg/mL when warmed . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Immunology
Application Summary
10-Cl-BBQ is used as an aryl hydrocarbon receptor (AhR) agonist to modulate immune responses, particularly in T-cell regulation .
Methods of Application
It is administered orally and has been shown to bind directly to AhR, inducing its nuclear translocation. This compound increases CD4+ T-cells that co-express CD25, CTLA-4, and ICOS, which are associated with regulatory T cell (Treg) function .
Results
In a graft-versus-host response model, 10-Cl-BBQ increased several genes associated with Treg function. It also displayed a good pharmacokinetic profile in mice, with a half-life of 2 hours and a Cmax of 21.5 μg/L at a dosage of 10 mg/kg intraperitoneally .
Endocrinology
Application Summary
10-Cl-BBQ has been researched for its potential to prevent insulitis, a precursor to type 1 diabetes, by affecting T-cell development .
Methods of Application
The compound was tested in nonobese diabetic (NOD) mice models, where it was administered orally at a dose of 60 mg/kg every other day .
Results
The treatment with 10-Cl-BBQ prevented insulitis and effector T cell development independently of Foxp3+ regulatory T cells, suggesting a novel pathway for intervention in autoimmune diseases .
Pharmacology
Application Summary
10-Cl-BBQ is investigated for its pharmacokinetic properties and potential as a therapeutic agent due to its non-toxic nature and oral bioavailability .
Methods of Application
The focus is on its absorption, distribution, metabolism, and excretion (ADME) profile in animal models, primarily mice .
Results
The compound has shown a favorable pharmacokinetic profile, with a noted half-life of approximately 2 hours when administered intraperitoneally .
Autoimmune Disease Research
Application Summary
The compound is explored for its immunosuppressive activity, particularly in the context of autoimmune diseases .
Methods of Application
10-Cl-BBQ is used in experimental models to activate AhR, which is known to alter T cell differentiation and potentially suppress pathogenic T cell development .
Results
Activation of AhR by 10-Cl-BBQ has been shown to prevent the development of insulitis and effector T cell development, which are critical in the progression of autoimmune diseases .
Molecular Biology
Application Summary
10-Cl-BBQ serves as a tool to study the molecular mechanisms of AhR activation and its downstream effects on gene expression .
Methods of Application
It is used in vitro to treat cultured cells and in vivo in animal models to observe the changes in gene expression profiles upon AhR activation .
Results
The use of 10-Cl-BBQ has led to the discovery of several genes that are upregulated in response to AhR activation, providing insights into the regulatory networks involved in immune response .
Toxicology
Application Summary
As a non-toxic derivative, 10-Cl-BBQ is studied for its safety profile and potential environmental impact .
Methods of Application
Toxicological assessments are conducted in various biological systems to determine the compound’s safety margins and its effects on biological pathways .
Results
10-Cl-BBQ has been classified with minimal environmental hazards and shows no clinical toxicity at the doses used in research settings .
Safety And Hazards
10-Cl-BBQ is classified as Aquatic Chronic 4 according to its hazard classification . It is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station when handling it . Personal protective equipment such as safety goggles with side-shields and protective gloves should be used .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClN2O/c19-11-7-8-14-15(9-11)21-17(20-14)12-5-1-3-10-4-2-6-13(16(10)12)18(21)22/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJESJVGSDQOZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Cl-BBQ | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



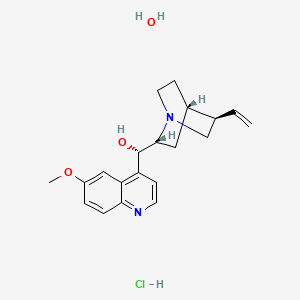
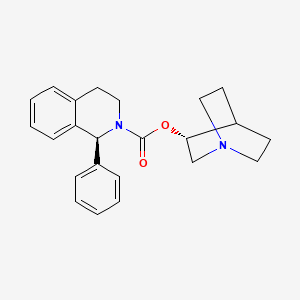
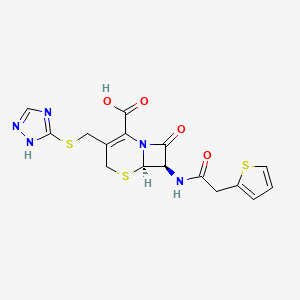
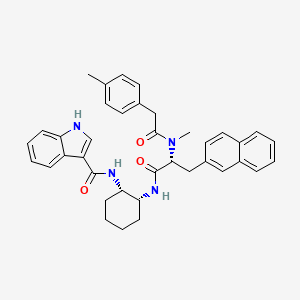
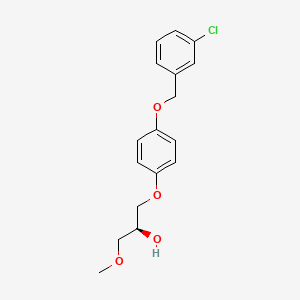
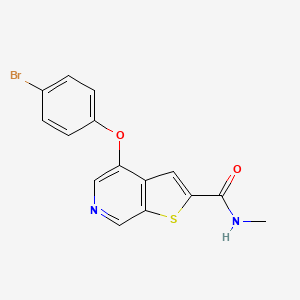
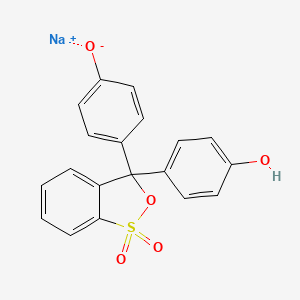
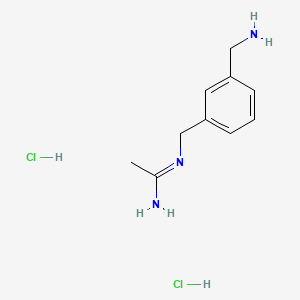
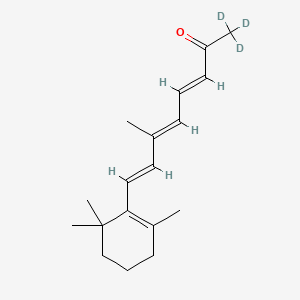
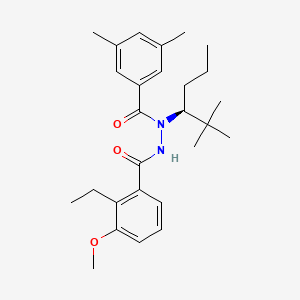
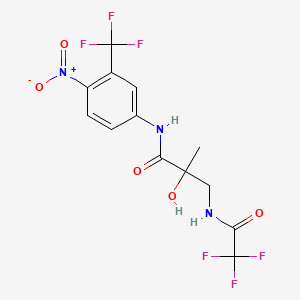
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B1663843.png)
![Pyridine, 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-](/img/structure/B1663845.png)
![1-(4-methoxyphenyl)-N-[4-(propan-2-yl)benzyl]-1H-benzimidazol-5-amine](/img/structure/B1663846.png)